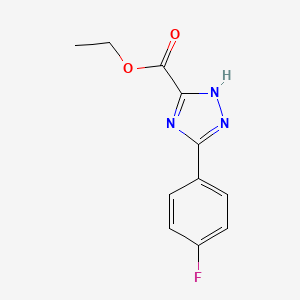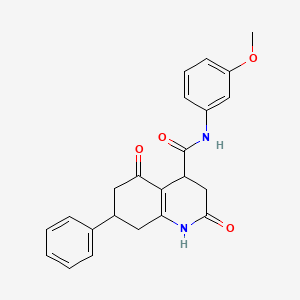![molecular formula C18H30N2O2 B15096590 N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)
N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide is a compound that features a unique structure combining an adamantane moiety with a morpholine ring Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while morpholine is a heterocyclic amine with versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide typically involves the reaction of adamantane derivatives with morpholine under specific conditions. One common method involves the use of adamantan-1-yl ethylamine as a starting material, which is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate N-[1-(adamantan-1-yl)ethyl]-2-chloroacetamide. This intermediate is subsequently reacted with morpholine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group in the acetamide can be reduced to form amine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amine derivatives of the acetamide.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for neuroprotective and antiviral therapies.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Rimantadine: An antiviral drug with a similar adamantane structure.
Amantadine: Another antiviral and neuroprotective agent with an adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.
Uniqueness
N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide is unique due to the presence of both the adamantane and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for enhanced stability, solubility, and potential bioactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H30N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C18H30N2O2/c1-13(19-17(21)12-20-2-4-22-5-3-20)18-9-14-6-15(10-18)8-16(7-14)11-18/h13-16H,2-12H2,1H3,(H,19,21) |
InChI Key |
ZWSOMHHDSBCSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


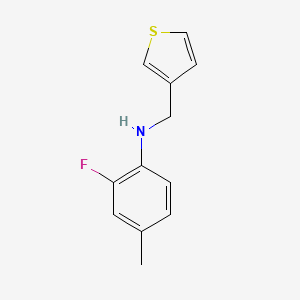
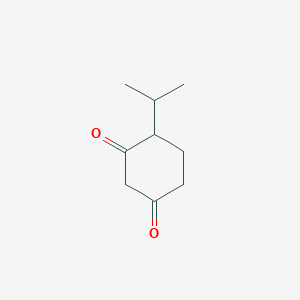


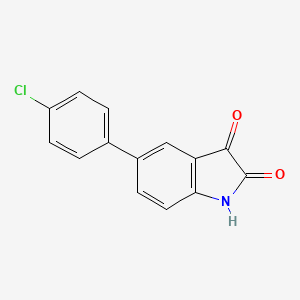
![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine](/img/structure/B15096541.png)
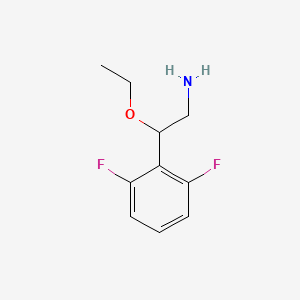
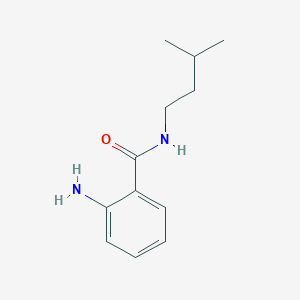
![Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15096563.png)
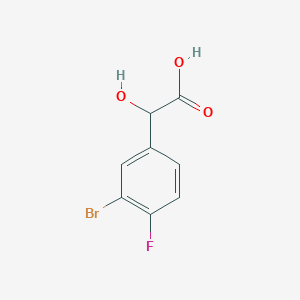
![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)

